A Comprehensive Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Key Intermediate in Targeted Cancer Therapy
A Comprehensive Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Key Intermediate in Targeted Cancer Therapy
Foreword: In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have demonstrated significant efficacy in cancers with specific genetic mutations. This guide provides an in-depth technical overview of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS Number: 918523-58-7 ), a critical chemical intermediate in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated protein.[1] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of its synthesis, properties, and pivotal role in the production of a life-saving therapeutic.
Introduction and Significance
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is an aromatic sulfonamide that has garnered significant attention not for its intrinsic biological activity, but as a sophisticated building block in multi-step organic synthesis. Its strategic importance lies in its role as a key intermediate for the construction of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, the active pharmaceutical ingredient (API) known as Vemurafenib.[2][3]
Vemurafenib is a cornerstone in the treatment of late-stage melanoma, specifically in patients whose tumors harbor the BRAF V600E mutation.[4] The drug functions by selectively inhibiting this mutated kinase, thereby interrupting the MAPK signaling pathway that drives tumor proliferation.[5][6] The precise and efficient synthesis of Vemurafenib is therefore of paramount importance, and the quality of intermediates like N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is critical to the overall success of the manufacturing process.[2]
This guide will delve into the essential technical aspects of this compound, providing a foundation for its synthesis, characterization, and application in a pharmaceutical manufacturing context.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 918523-58-7 | [7] |
| Molecular Formula | C₁₀H₁₁F₂NO₃S | [8] |
| Molecular Weight | 263.26 g/mol | [8] |
| IUPAC Name | N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | [8] |
| Appearance | White to off-white crystalline solid (typical) | [2] |
| Purity (Typical) | ≥95% | [5] |
Structural Representation:
The molecule's structure, featuring a difluorinated phenyl ring with ortho- and para-directing fluorine atoms, a formyl group, and a propanesulfonamide moiety, is specifically designed for subsequent chemical transformations in the Vemurafenib synthesis pathway.
Caption: Chemical structure of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide.
Synthesis Protocol
The synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is achieved through the deprotection of its acetal precursor, N-[3-(dimethoxymethyl)-2,4-difluorophenyl]propane-1-sulfonamide. The formyl group is protected as a dimethyl acetal to prevent unwanted side reactions in earlier synthetic steps. The following protocol is adapted from established patent literature.[9]
Reaction Scheme:
Caption: Deprotection of the acetal to yield the target aldehyde.
Experimental Procedure:
-
Step 1: Reaction Setup
-
In a 250 ml round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 13 g of N-[3-(dimethoxymethyl)-2,4-difluorophenyl]propane-1-sulfonamide.
-
Add 100 ml of tetrahydrofuran (THF) to the flask at room temperature.
-
To this solution, add 10 ml of 6N hydrochloric acid (HCl).
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to a temperature of 65°C to 70°C.
-
Maintain the mixture at this temperature and continue stirring for 2 hours.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) to confirm the consumption of the starting material.
-
-
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
The patent literature indicates that the product from this reaction is often used directly in the subsequent step without extensive purification. However, for isolation and characterization, a standard aqueous work-up would be appropriate. This would typically involve:
-
Quenching the reaction with a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the excess acid.
-
Extracting the product into an organic solvent such as ethyl acetate.
-
Washing the organic layer with brine, drying over an anhydrous salt (e.g., sodium sulfate), and concentrating under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
-
Causality and Experimental Choices:
-
Choice of Acid: Hydrochloric acid is a strong acid that effectively catalyzes the hydrolysis of the acetal protecting group to reveal the aldehyde.
-
Solvent System: Tetrahydrofuran is an appropriate solvent as it is relatively inert to the reaction conditions and solubilizes the organic starting material, while also being miscible with the aqueous HCl.
-
Temperature: Heating the reaction mixture accelerates the rate of hydrolysis, allowing the reaction to reach completion in a reasonable timeframe. The specified range of 65-70°C is likely an optimized condition to ensure efficient conversion without promoting degradation of the product.
Role in the Synthesis of Vemurafenib
The primary and most critical application of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is its function as a key building block in the synthesis of Vemurafenib. The formyl group (-CHO) on the molecule is essential for the subsequent reaction steps that lead to the formation of the final API.
The synthesis of Vemurafenib involves the coupling of this intermediate with other complex heterocyclic structures. The difluoro-substitution pattern on the phenyl ring is also a crucial feature of the final drug molecule, contributing to its binding affinity and overall pharmacological profile. The overall process underscores the importance of multi-step synthesis in creating complex, targeted therapeutic agents.[1][2]
Spectroscopic Characterization (Representative Data)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the aromatic protons (complex multiplets due to fluorine coupling), the sulfonamide N-H proton (a broad singlet), and the aldehydic proton (a singlet at a downfield chemical shift, typically around 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the three distinct carbons of the propyl group, the aromatic carbons (with splitting patterns due to C-F coupling), and a signal for the carbonyl carbon of the formyl group at a characteristic downfield position (typically >180 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (around 1340 and 1160 cm⁻¹, respectively).[3][10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (263.26 g/mol ) and characteristic fragmentation patterns.
Biological Activity and Safety Considerations
There is currently no significant body of research indicating that N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide possesses notable intrinsic biological or pharmacological activity. Its primary value lies in its role as a chemical intermediate. As with any chemical compound, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide stands as a testament to the intricate and elegant design of modern synthetic organic chemistry in the service of medicine. While unassuming on its own, its carefully orchestrated arrangement of functional groups makes it an indispensable component in the manufacture of Vemurafenib, a drug that has had a profound impact on the treatment of BRAF-mutated melanoma. This guide has provided a comprehensive overview of its synthesis, properties, and critical role, offering valuable insights for professionals engaged in the vital work of drug discovery and development.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Critical Role of Intermediates in Vemurafenib Synthesis. Available at: [Link].
- Cipla Limited. (2015). Novel processes for the preparation of vemurafenib. WO2015075749A1.
- Janssen Pharmaceutica NV. (2015). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. US9150594B2.
-
LookChem. Cas 1029872-54-5, Plx-4032 (RG7024). Available at: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53419003, N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Available at: [Link].
-
IndiaMART. 4-Amino-3-chloro-5-nitrobenzotrifluoride 97%. Available at: [Link].
- Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
-
Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link].
- Tsai, J., et al. (2014).
-
National Center for Biotechnology Information. Vemurafenib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available at: [Link].
- Holderfield, M., et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. F1000Prime Reports, 6, 93.
- Wajroch, M., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 24(14), 11374.
- Janssen Pharmaceutica NV. (2012). Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. WO2012010538A2.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | C10H11F2NO3S | CID 53419003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]




